molecular formula C14H17N5O3 B1678396 Pipemidic acid CAS No. 51940-44-4

Pipemidic acid

Cat. No. B1678396
CAS RN: 51940-44-4
M. Wt: 303.32 g/mol
InChI Key: JOHZPMXAZQZXHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pipemidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium to form complexes . These compounds were characterized by the melting point, conductance studies, IR, UV, 1 H-NMR, CHN, and atomic absorption analysis . The results suggested oxygen atoms present at carbonyl and carboxylic group render the bidentate6 property to the pipemidic acid .


Molecular Structure Analysis

The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .


Chemical Reactions Analysis

The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . The proton is transferred from oxalic, salicylic acid, and p-toluene sulfonic monohydrate to pyridine nitrogen of PMA .


Physical And Chemical Properties Analysis

The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .

Scientific Research Applications

Antibacterial Efficacy

Pipemidic acid exhibits strong antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. It shows superior effectiveness compared to similar antibiotics like piromidic and nalidixic acids. Notably, it maintains its activity in various conditions, such as changes in serum, sodium cholate, and medium pH levels, and shows bactericidal action above minimal inhibitory concentrations (Shimizu et al., 1975). In experimental infections in mice, pipemidic acid demonstrated higher therapeutic activity than cephalexin, ampicillin, and carbenicillin, especially against bacteria resistant to nalidixic and piromidic acids (Shimizu et al., 1976).

Use in Veterinary Medicine

Pipemidic acid has been effectively used to treat recurrent urinary tract infections in small animals, particularly those caused by multiresistant strains of Escherichia coli and Proteus spp. Its application resulted in the successful elimination of these microorganisms from all treated animals (van Oosterom & Hartman, 1986).

Selective Digestive Tract Decontamination

The potential of pipemidic acid in selectively eliminating Gram-negative rods from the digestive tract was explored, particularly for preventing infections in granulocytopenic patients. This application could help maintain the colonization resistance of the gastrointestinal tract against environmental microorganisms (Muytjens et al., 1983).

Pharmacokinetics and Bioavailability

Pipemidic acid's pharmacokinetics reveal high oral bioavailability, with significant concentrations achieved in various organs and tissues. It is mostly excreted through the kidneys, achieving high levels in urine, making it particularly effective for urinary tract infections (Klinge et al., 1984).

Chemotherapy and Drug Design

Recent studies explore pipemidic acid derivatives for potential antimicrobial activity, focusing on designing new compounds that reduce side effects. These in silico studies suggest modifications to pipemidic acid can enhance drug potency while reducing adverse effects (Ngoepe & Moeno, 2020).

Innovative Formulations for Enhanced Activity

The formation of inclusion complexes with cyclodextrins, like Trimethyl-β-cyclodextrin, has been studied to improve the solubility and bioactivity of pipemidic acid. This approach showed promising results in increasing the antibacterial and tumor cytotoxic activities of pipemidic acid, suggesting potential for innovative drug formulations (Lavorgna et al., 2019).

Inhibitory Effects on Conjugal Transfer of R Plasmids

Pipemidic acid has been found to inhibit the conjugal transfer of R plasmids in Escherichia coli and Pseudomonas aeruginosa. This property is not due to its bactericidal activity but rather its ability to interfere with the transfer process, which could be significant in controlling the spread of antibiotic resistance (Nakamura et al., 1976).

Analytical Applications

Pipemidic acid has been the focus of various analytical studies. For instance, its determination in human urine using capillary electrophoresis and electrochemiluminescence detection is significant for monitoring its levels in patients undergoing treatment for urinary tract infections. This also helps in understanding its pharmacokinetics and therapeutic monitoring (Sun et al., 2010).

Interaction with Other Drugs

Studies have shown that pipemidic acid can affect the serum levels of other drugs when coadministered. For example, it might decrease the clearance of theophylline in the liver, indicating a need for caution when used in combination with certain medications (Niki et al., 1987).

Development of Drug Delivery Systems

Pipemidic acid has been used as a model drug in the development of mucoadhesive drug delivery systems for the urinary bladder. The use of polymers like chitosan and polycarbophil showed increased permeability of the bladder wall to pipemidic acid, indicating the potential for improved intravesical therapy applications (Grabnar et al., 2003).

Safety And Hazards

Pipemidic acid may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction . The safety data sheet advises against food, drug, pesticide or biocidal product use .

Future Directions

The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future . The development of new multicomponent crystal forms of pipemidic acid is still underexplored .

properties

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023479
Record name Pipemidic acid
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Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pipemidic acid
Source Human Metabolome Database (HMDB)
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Solubility

0.322 mg/mL at 25 °C
Record name Pipemidic acid
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Product Name

Pipemidic acid

CAS RN

51940-44-4
Record name Pipemidic acid
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Record name Pipemidic acid [INN:BAN:DCF]
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Record name Pipemidic acid
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Record name Pipemidic acid
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Record name Pipemidic acid
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Record name PIPEMIDIC ACID
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Record name Pipemidic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253 - 255 °C
Record name Pipemidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,040
Citations
I Fonseca, S Martínez-Carrera… - … Section C: Crystal …, 1986 - scripts.iucr.org
… Pipemidic acid was recrystallized from a mixture of chloroform, methanol and water at room temperature (crystals kindly supplied by Dr MD Veiga, Departamento de Farmacia Gal6nica, …
Number of citations: 24 scripts.iucr.org
M Shimizu, Y Takase, S Nakamura… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… to the discovery of another derivative named pipemidic acid (3). This derivative has … pipemidic acid including a comparative study with piromidic acid and nalidixic acid. (Pipemidic acid …
Number of citations: 120 journals.asm.org
M Shimizu, S Nakamura, Y Takase… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… of pipemidic acid was about 20% in dog plasma and about 30% in human serum. Pipemidic acid was … About 25 to 88% of orally administered pipemidic acid was excreted into urine in a …
Number of citations: 87 journals.asm.org
M Shimizu, Y Takase, S Nakamura… - Antimicrobial Agents …, 1976 - Am Soc Microbiol
… pipemidic acid exhibited significant activity. In limited comparative studies, the activities of pipemidic acid … Gentamicin, administered subcutaneously, was more active than pipemidic acid…
Number of citations: 38 journals.asm.org
Y UEDA, F MATSUMOTO, A SAITO… - The Japanese Journal …, 1978 - jstage.jst.go.jp
… various concentrations of pipemidic acid was examined using … (MIC 3.13 ƒÊg/ml) of pipemidic acid, and the inhibitory effect of … In these experiments, pipemidic acid concentrations in the …
Number of citations: 6 www.jstage.jst.go.jp
JM Brogard, F Comte, J Lavillaureix - European journal of drug …, 1983 - Springer
… with those of another derivative of this same quinolone group, pipemidic acid (Pipramw), … after a single dose administration of Cinoxacin and of pipemidic acid to healthy volunteers. …
Number of citations: 13 link.springer.com
E Klinge, PT Männistö, R Mäntylä… - Antimicrobial agents …, 1984 - Am Soc Microbiol
… The pharmacokinetic profile of pipemidic acid was studied in two groups of … of pipemidic acid in biological fluids. After oral or intravenous administration, the disposition of pipemidic acid …
Number of citations: 25 journals.asm.org
EK Efthimiadou, Y Sanakis, N Katsaros, A Karaliota… - Polyhedron, 2007 - Elsevier
… In the literature, complexes of protonated pipemidic acid are … as of the deprotonated pipemidic acid with pentacoordinate Cu… interaction of deprotonated pipemidic acid with the transition …
Number of citations: 111 www.sciencedirect.com
N Kurobe, S Nakamura, M Shimizu - Xenobiotica, 1980 - Taylor & Francis
… All metabolites showed a similar antibacterial spectrum to pipemidic acid, but their potency was about 10 times lower than that of pipemidic acid. The acute toxicity of the metabolites in …
Number of citations: 21 www.tandfonline.com
Ł Popiołek, A Biernasiuk, K Paruch, A Malm… - Archives of pharmacal …, 2018 - Springer
… From the chemical point of view, pipemidic acid is … pipemidic acid derivatives with the use of Mannich reaction of 4,5-disubstituted 1,2,4-triazole-3-thione derivatives with pipemidic acid …
Number of citations: 18 link.springer.com

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